2-(ethylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
2-ethylsulfanyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2OS3/c1-2-20-13-7-4-3-6-11(13)15(19)18-16-17-12(10-22-16)14-8-5-9-21-14/h3-10H,2H2,1H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPVHPPGIZUQBCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common route includes the formation of the thiazole ring followed by the introduction of the thiophenyl group. The ethylthio group is then added via a nucleophilic substitution reaction. The final step involves the formation of the benzamide linkage through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Oxidation of the Ethylthio Group
The ethylthio (-SCH₂CH₃) substituent undergoes oxidation to form sulfoxide derivatives. This reaction typically employs hydrogen peroxide (H₂O₂) under acidic or neutral conditions. The resulting sulfoxide retains the thiazole and benzamide cores while introducing a polar sulfoxide group, altering physical properties like solubility and electronic characteristics.
Key Details
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Oxidation | H₂O₂ | Acidic/neutral, room temperature | Ethylsulfoxide derivative |
Nucleophilic Substitution of the Ethylthio Group
The ethylthio moiety is susceptible to nucleophilic substitution under basic conditions. For example, hydroxide ions (OH⁻) or amines can replace the ethylthio group, yielding derivatives with hydroxyl or amino substituents. This reaction is facilitated by polar aprotic solvents and elevated temperatures.
Mechanism Insights
The substitution occurs via an SN2 mechanism, where the nucleophile attacks the sulfur center, displacing the ethyl group. The reaction’s efficiency depends on steric hindrance and electronic effects from adjacent groups.
Amide Hydrolysis
The benzamide core can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine. For instance, treatment with concentrated HCl or NaOH at elevated temperatures cleaves the amide bond . This reaction is critical for synthesizing intermediates in medicinal chemistry applications.
Key Details
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Hydrolysis | HCl or NaOH | Strong acid/base, heat | Carboxylic acid + amine |
Reduction Reactions
While thiazole rings are generally stable, the compound’s ethylthio group may undergo reduction under specific conditions. For example, sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) could reduce sulfur-containing groups, though this is less commonly reported. The reduction of sulfoxides back to thioethers is also feasible under reductive conditions.
Thiazole Ring Reactivity
The thiazole ring participates in reactions typical of aromatic heterocycles, such as:
-
Electrophilic Substitution : Potential for substitution at the 5-position due to electron-deficient nature.
-
Cross-Coupling Reactions : Metal-catalyzed reactions (e.g., Suzuki coupling) to introduce new substituents, though specific examples for this compound are not detailed in the literature.
Comparative Reactivity Analysis
| Reaction Type | Reagents | Products | Biological Impact |
|---|---|---|---|
| Oxidation | H₂O₂ | Sulfoxide | Enhanced polarity, altered bioavailability |
| Substitution | OH⁻/NH₂ | Hydroxy/amino derivatives | Modified pharmacokinetics |
| Hydrolysis | HCl/NaOH | Carboxylic acid + amine | Loss of amide functionality |
Scientific Research Applications
Chemistry
In the field of chemistry, 2-(ethylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide serves as a valuable building block for synthesizing more complex molecules. It can undergo various chemical reactions, including nucleophilic substitutions and amide couplings, to form derivatives that may exhibit enhanced properties.
Table 1: Synthetic Routes for this compound
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Thiazole Formation | Formation of the thiazole ring |
| 2 | Thiophenyl Introduction | Addition of the thiophenyl group |
| 3 | Ethylthio Group Addition | Nucleophilic substitution to introduce ethylthio |
| 4 | Amide Coupling | Formation of the benzamide linkage |
Biology
The compound has shown potential biological activities, particularly in antimicrobial and anticancer research. Studies indicate that derivatives of this compound may exhibit significant activity against various pathogens and cancer cell lines.
Case Study: Antimicrobial Activity
In a study evaluating the antimicrobial properties of thiazole derivatives, compounds similar to this compound demonstrated promising activity against both Gram-positive and Gram-negative bacteria. The mechanism of action involves interaction with bacterial enzymes, leading to inhibition of growth .
Case Study: Anticancer Activity
Research has also focused on the anticancer potential of this compound. In vitro assays have shown that certain derivatives can inhibit the proliferation of breast cancer cell lines (e.g., MCF7). The compounds were evaluated using Sulforhodamine B assays, indicating their potential as lead compounds for further drug development .
Medicine
In medicinal chemistry, this compound is being explored as a lead compound for developing new pharmaceuticals targeting specific diseases. Its ability to modulate protein interactions makes it a candidate for drug design aimed at conditions such as cancer and infections.
Table 2: Potential Medical Applications
| Application Area | Potential Uses |
|---|---|
| Antimicrobial | Treatment of bacterial infections |
| Anticancer | Development of anticancer therapies |
| Drug Design | Lead compound for novel pharmaceuticals |
Industry
In industrial applications, this compound is being investigated for its utility in developing advanced materials such as organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it suitable for incorporation into electronic devices.
Mechanism of Action
The mechanism of action of 2-(ethylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Table 1. Structural Comparison of Selected Analogs
Physicochemical Properties
- Sulfonyl derivatives (e.g., compounds in ) generally have higher melting points due to increased crystallinity .
- For example, nitazoxanide (logP ~2.5) shows moderate lipophilicity due to its nitro and acetoxy groups, whereas ethylthio substitution may increase logP to ~3.0–3.5 .
Spectroscopic Characterization
Key spectral data for the target compound and analogs include:
- HRMS : Molecular ion peaks for N-(thiazol-2-yl)benzamides typically appear at m/z 350–450, consistent with the target’s calculated molecular weight (C₁₆H₁₅N₃OS₂: 353.42 g/mol) .
Biological Activity
2-(ethylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, mechanisms of action, and structure-activity relationships (SAR) associated with this compound.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Thiazole Ring : This is achieved by reacting thiourea with α-haloketones under basic conditions.
- Introduction of the Thiophene Group : A cross-coupling reaction, such as Suzuki or Stille coupling, is employed using thiophene boronic acid.
- Amide Bond Formation : The final step involves forming the benzamide linkage using a coupling reagent like EDCI in the presence of a base like DIPEA.
Antimicrobial Activity
Research indicates that compounds containing thiazole and thiophene moieties exhibit promising antimicrobial properties. In vitro studies have shown that derivatives similar to this compound possess significant activity against various bacterial strains, suggesting potential applications as antibacterial agents .
Anticancer Properties
The compound has been evaluated for its anticancer activity. Thiazole derivatives have shown cytotoxic effects against cancer cell lines, with some studies reporting IC50 values in the low micromolar range. For instance, compounds with similar structures have demonstrated effective inhibition of cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation pathways.
- Receptor Modulation : It can modulate receptor activity related to various disease pathways, potentially leading to therapeutic effects in conditions like cancer and bacterial infections.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thiazole derivatives. Key findings include:
- Electron-donating Groups : The presence of electron-donating groups on the phenyl ring enhances cytotoxic activity.
- Thiazole and Thiophene Moieties : These heterocycles are essential for maintaining biological activity, as they contribute to the compound's ability to interact with biological targets .
Case Studies
Several studies have explored the biological activity of thiazole derivatives:
- Antimicrobial Evaluation : A study reported that thiazole derivatives exhibited comparable antimicrobial activity to standard antibiotics against Staphylococcus aureus and Escherichia coli, highlighting their potential as alternative therapeutic agents .
- Cytotoxicity Assays : Another investigation found that certain thiazole-containing compounds had IC50 values lower than those of established chemotherapeutics, indicating their potential for further development as anticancer drugs .
Q & A
Q. What are the standard synthetic routes for preparing 2-(ethylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide, and what critical reaction conditions must be controlled?
Answer: The synthesis of thiazole-amide derivatives typically involves:
- Acylation of thiazole amines : Reacting 2-amino-4-(thiophen-2-yl)thiazole with an acyl chloride (e.g., 2-(ethylthio)benzoyl chloride) in anhydrous pyridine under ice-cooling for 6 hours. The reaction mixture is then poured into ice water, extracted with chloroform, and recrystallized from ethyl acetate/hexane .
- Key conditions : Strict control of temperature (0–5°C during acylation), stoichiometric excess of acyl chloride (1.1:1 molar ratio), and use of dry solvents to avoid hydrolysis .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Answer:
- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for amides, C-S stretch at ~650 cm⁻¹) .
- ¹H/¹³C NMR : Confirms substitution patterns. For example:
- Mass spectrometry : Validates molecular weight and fragmentation patterns.
Advanced Research Questions
Q. How can researchers resolve discrepancies in biological activity data observed across studies of thiazole-containing benzamide derivatives?
Answer: Discrepancies may arise from:
- Purity issues : Recrystallization solvents (e.g., methanol vs. ethyl acetate) affect crystal packing and bioavailability .
- Substituent effects : Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance metabolic stability but may reduce solubility, impacting assay results .
- Assay variability : Standardize protocols (e.g., MIC testing for antimicrobial activity) and use positive controls (e.g., ciprofloxacin) to ensure reproducibility .
Q. What computational strategies are employed to predict the binding affinity of this compound with target enzymes?
Answer:
- Molecular docking : Tools like AutoDock Vina model interactions between the thiazole ring and enzyme active sites (e.g., bacterial dihydrofolate reductase). The ethylthio group may occupy hydrophobic pockets, as seen in similar derivatives .
- QSAR studies : Correlate electronic descriptors (e.g., Hammett σ values) with bioactivity. For example, lipophilicity (logP) >3.5 enhances membrane permeability but may reduce aqueous solubility .
Q. How can synthetic yields be optimized for large-scale preparation of this compound?
Answer:
- Catalyst screening : Replace pyridine with DMAP (4-dimethylaminopyridine) to accelerate acylation .
- Solvent optimization : Use THF instead of chloroform for easier removal via rotary evaporation.
- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) for intermediates to reduce impurities .
Methodological Considerations
Q. What analytical data should be prioritized to confirm successful synthesis?
Answer:
- Elemental analysis : Ensure ≤0.4% deviation between calculated and observed C/H/N/S values .
- High-resolution mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₆H₁₃N₂OS₂: 329.0421).
- X-ray crystallography : Resolve ambiguities in regiochemistry for thiophene-thiazole linkages .
Contradiction Analysis
Q. Why do some studies report conflicting antimicrobial activities for structurally similar thiazole-amide derivatives?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
